Cas no 2229665-65-8 (4,4-difluoro-4-phenylbut-2-en-1-amine)

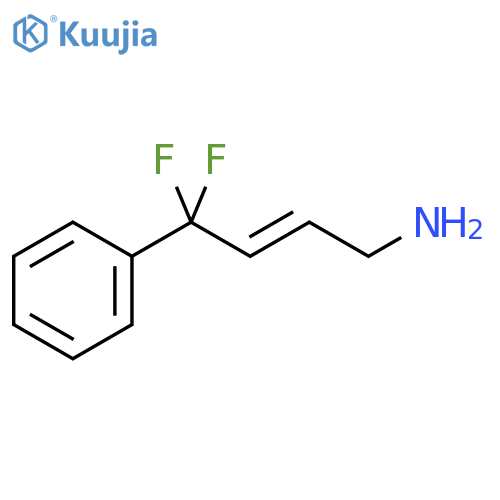

2229665-65-8 structure

商品名:4,4-difluoro-4-phenylbut-2-en-1-amine

4,4-difluoro-4-phenylbut-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 4,4-difluoro-4-phenylbut-2-en-1-amine

- 2229665-65-8

- EN300-1861953

-

- インチ: 1S/C10H11F2N/c11-10(12,7-4-8-13)9-5-2-1-3-6-9/h1-7H,8,13H2/b7-4+

- InChIKey: PEUHODVQIRRDAJ-QPJJXVBHSA-N

- ほほえんだ: FC(/C=C/CN)(C1C=CC=CC=1)F

計算された属性

- せいみつぶんしりょう: 183.08595568g/mol

- どういたいしつりょう: 183.08595568g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 26Ų

4,4-difluoro-4-phenylbut-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1861953-1.0g |

4,4-difluoro-4-phenylbut-2-en-1-amine |

2229665-65-8 | 1g |

$1100.0 | 2023-06-01 | ||

| Enamine | EN300-1861953-10.0g |

4,4-difluoro-4-phenylbut-2-en-1-amine |

2229665-65-8 | 10g |

$4729.0 | 2023-06-01 | ||

| Enamine | EN300-1861953-0.5g |

4,4-difluoro-4-phenylbut-2-en-1-amine |

2229665-65-8 | 0.5g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1861953-0.05g |

4,4-difluoro-4-phenylbut-2-en-1-amine |

2229665-65-8 | 0.05g |

$1188.0 | 2023-09-18 | ||

| Enamine | EN300-1861953-5g |

4,4-difluoro-4-phenylbut-2-en-1-amine |

2229665-65-8 | 5g |

$4102.0 | 2023-09-18 | ||

| Enamine | EN300-1861953-1g |

4,4-difluoro-4-phenylbut-2-en-1-amine |

2229665-65-8 | 1g |

$1414.0 | 2023-09-18 | ||

| Enamine | EN300-1861953-2.5g |

4,4-difluoro-4-phenylbut-2-en-1-amine |

2229665-65-8 | 2.5g |

$2771.0 | 2023-09-18 | ||

| Enamine | EN300-1861953-0.1g |

4,4-difluoro-4-phenylbut-2-en-1-amine |

2229665-65-8 | 0.1g |

$1244.0 | 2023-09-18 | ||

| Enamine | EN300-1861953-5.0g |

4,4-difluoro-4-phenylbut-2-en-1-amine |

2229665-65-8 | 5g |

$3189.0 | 2023-06-01 | ||

| Enamine | EN300-1861953-10g |

4,4-difluoro-4-phenylbut-2-en-1-amine |

2229665-65-8 | 10g |

$6082.0 | 2023-09-18 |

4,4-difluoro-4-phenylbut-2-en-1-amine 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

2229665-65-8 (4,4-difluoro-4-phenylbut-2-en-1-amine) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量